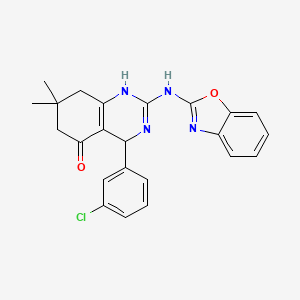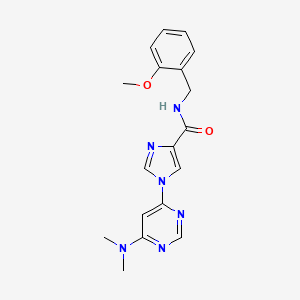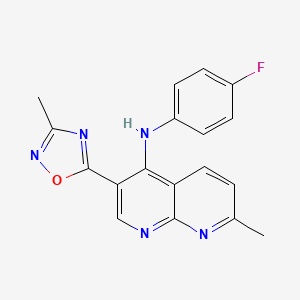![molecular formula C19H22N6O2S B11195990 4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine](/img/structure/B11195990.png)
4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, an imidazole ring, and a thiomorpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine typically involves multiple steps, starting from commercially available starting materials
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the pyridine and a suitable halide precursor.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Incorporation of the Thiomorpholine Moiety: The thiomorpholine moiety can be introduced through a nucleophilic substitution reaction, where a suitable thiomorpholine derivative reacts with a halide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Cyclization: Certain conditions can promote cyclization reactions, leading to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can be used as a lead compound for the development of new drugs.
Biological Studies: The compound can be used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, as well as in studies of its chemical reactivity and properties.
Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}piperidine
- **4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}morpholine
Uniqueness
4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
Molecular Formula |
C19H22N6O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H22N6O2S/c1-19(2,3)18-22-16(27-23-18)13-4-5-15(20-10-13)25-11-14(21-12-25)17(26)24-6-8-28-9-7-24/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
SBRHHYYGMNJDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Ethoxyphenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195909.png)
![4-tert-butyl-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11195915.png)

![1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline](/img/structure/B11195940.png)
![2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B11195944.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11195951.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B11195952.png)
![2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11195959.png)


![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11195973.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11195979.png)
![1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11195985.png)
![4-[(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanan-3-yloxy]-4-oxobutanoic acid](/img/structure/B11195996.png)
